

# Application Note: NMR Spectroscopic Analysis of Adipic Acid

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Adipic acid**, a dicarboxylic acid, is a crucial component in the production of polymers, particularly nylon 6,6. Its molecular structure and purity are critical for its industrial applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of **adipic acid**. This document provides a detailed protocol for the <sup>1</sup>H and <sup>13</sup>C NMR analysis of **adipic acid**, including data interpretation and experimental procedures.

## Data Presentation 1H NMR Data

The proton NMR spectrum of **adipic acid** is characterized by two multiplets and a broad singlet corresponding to the methylene and carboxylic acid protons, respectively. The chemical shifts can vary slightly depending on the solvent used.



Assignment	Chemical Shift (δ) in DMSO-d6 (ppm)	Multiplicity	Integration
-СООН	~12.0	Singlet (broad)	2H
-CH2-CH2-COOH	~2.21	Triplet	4H
-CH2-CH2-CH2-	~1.51	Quintet	4H

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.

#### <sup>13</sup>C NMR Data

The carbon NMR spectrum of **adipic acid** shows three distinct signals corresponding to the carboxyl carbon and the two different methylene carbons.

Assignment	Chemical Shift (δ) in DMSO-d6 (ppm)
-COOH	~174
-CH <sub>2</sub> -COOH	~33
-CH <sub>2</sub> -CH <sub>2</sub> -	~24

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

## **Experimental Protocols Sample Preparation**

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for adipic
  acid analysis. Deuterated water (D2O) can also be used, but the carboxylic acid proton
  signal will be exchanged and not observed.
- Sample Weighing: Accurately weigh approximately 10-20 mg of the adipic acid sample.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.



 Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

#### **NMR Data Acquisition**

- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.
- ¹H NMR Parameters (Typical):
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans (NS): 16 to 64, depending on the sample concentration.
  - Relaxation Delay (D1): 1-5 seconds.
  - Acquisition Time (AQ): 2-4 seconds.
  - Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
- <sup>13</sup>C NMR Parameters (Typical):
  - Pulse Program: A proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30').
  - Number of Scans (NS): 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Relaxation Delay (D1): 2 seconds.
  - Acquisition Time (AQ): 1-2 seconds.
  - Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

### **Data Processing**

- Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3
   Hz to the Free Induction Decay (FID) before Fourier transformation.
- Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.



- Baseline Correction: Apply a baseline correction algorithm to correct for any baseline distortions.
- Referencing: Reference the spectrum to the residual solvent peak (DMSO-d6 at  $\delta$  2.50 ppm for  $^1H$  NMR and  $\delta$  39.52 ppm for  $^{13}C$  NMR).
- Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

#### **Visualizations**

### **Adipic Acid Molecular Structure and NMR Assignments**



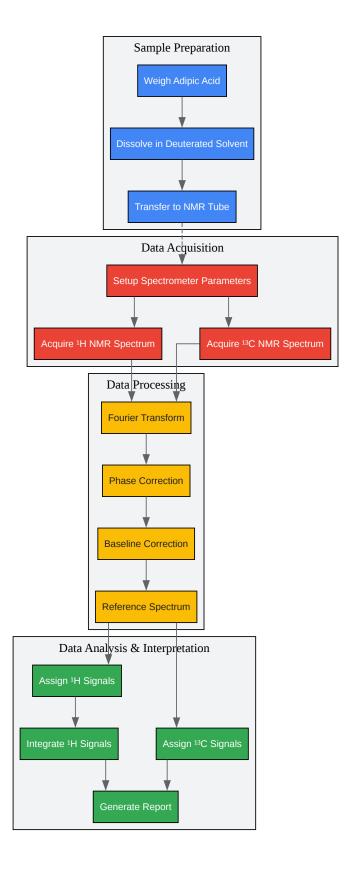


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Caption: Molecular structure of **adipic acid** with corresponding <sup>1</sup>H and <sup>13</sup>C NMR assignments.

## **Workflow for NMR Analysis of Adipic Acid**





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Caption: Workflow diagram for the NMR spectroscopic analysis of adipic acid.







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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com